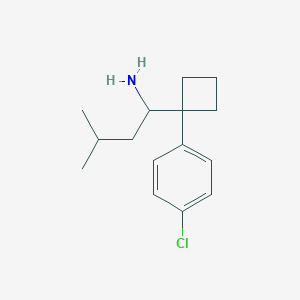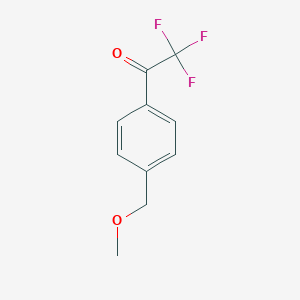
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone, also known as TF-ME, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a ketone that is used as a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone is not fully understood. However, it is believed that 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their dysregulation has been linked to cancer development. 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone has also been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site.
Efectos Bioquímicos Y Fisiológicos
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and acetylcholinesterase inhibitory activities, 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone has been found to exhibit anti-inflammatory activity. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone is its ease of synthesis. 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone can be synthesized using simple and cost-effective methods, making it an attractive compound for use in lab experiments. However, one of the limitations of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone. One potential direction is the development of new anticancer drugs based on 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone. Further studies are needed to fully understand the mechanism of action of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone and its potential as a therapeutic agent. Another potential direction is the development of new drugs for the treatment of Alzheimer's disease based on 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone. Additionally, the use of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone as a tool for studying the activity of HDACs and acetylcholinesterase could lead to new insights into the regulation of gene expression and the progression of Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, where 4-methoxymethylacetophenone is reacted with trifluoroacetyl chloride in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methoxymethylacetophenone with trifluoromethyl iodide in the presence of a base. Both methods result in the formation of 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone with high yields.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the development of new drugs. 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential use in the treatment of Alzheimer's disease. 2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Propiedades
Número CAS |
107745-32-4 |
|---|---|
Nombre del producto |
2,2,2-Trifluoro-1-(4-methoxymethylphenyl)ethanone |
Fórmula molecular |
C10H9F3O2 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-15-6-7-2-4-8(5-3-7)9(14)10(11,12)13/h2-5H,6H2,1H3 |
Clave InChI |
GXVXGSYZAHKUHX-UHFFFAOYSA-N |
SMILES |
COCC1=CC=C(C=C1)C(=O)C(F)(F)F |
SMILES canónico |
COCC1=CC=C(C=C1)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



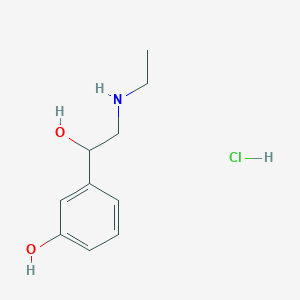
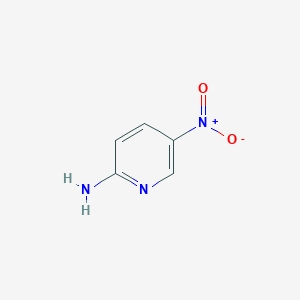
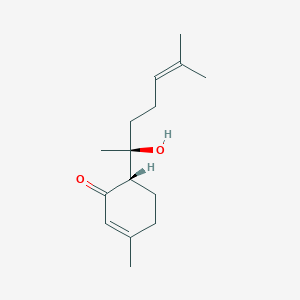
![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)
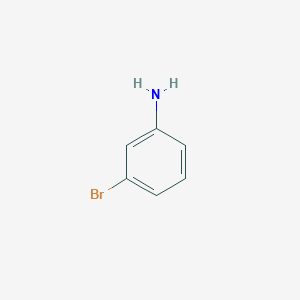
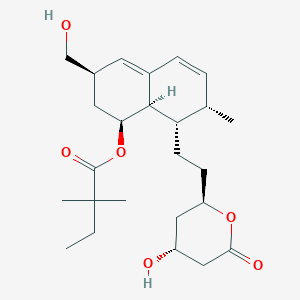
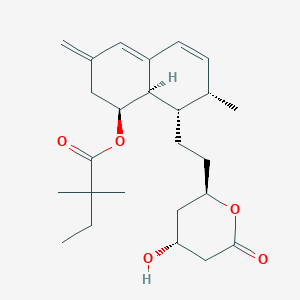
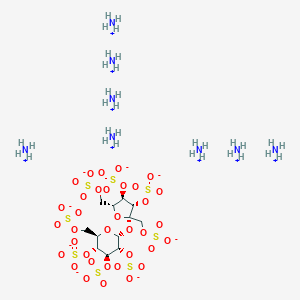
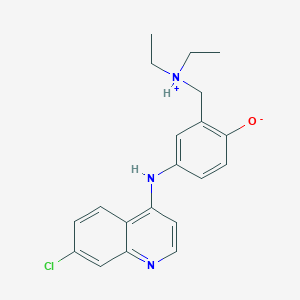
![8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B18357.png)
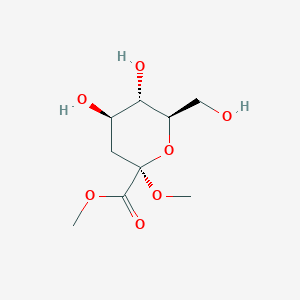
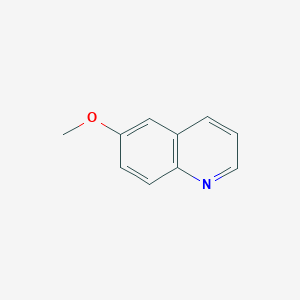
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
